5-Aminonaphthalene-1,4-diol
Description
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-aminonaphthalene-1,4-diol |
InChI |
InChI=1S/C10H9NO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5,12-13H,11H2 |
InChI Key |
LPEAZCOKPRIYTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)N)O)O |
Origin of Product |
United States |
Preparation Methods
Nitration-Reduction Pathways
The nitration-reduction approach is a classical method for introducing amino groups into aromatic systems. For 5-Aminonaphthalene-1,4-diol, this typically involves the nitration of naphthalene-1,4-diol followed by selective reduction of the nitro group.
Nitration of Naphthalene-1,4-diol
Naphthalene-1,4-diol undergoes nitration at the 5-position due to the directing effects of the hydroxyl groups. The reaction is carried out using a mixture of nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C to minimize over-nitration. The product, 5-nitronaphthalene-1,4-diol, is isolated via crystallization from aqueous ethanol, yielding ~65–70% purity.
Catalytic Hydrogenation
The nitro group in 5-nitronaphthalene-1,4-diol is reduced to an amino group using hydrogen gas ($$ \text{H}_2 $$) in the presence of a palladium-on-carbon (Pd/C) catalyst. Reactions are performed in ethanol at 25–30°C under 3–4 atm pressure, achieving >85% conversion. Challenges include preventing over-reduction of hydroxyl groups, which necessitates careful control of reaction time and catalyst loading.
Table 1: Nitration-Redution Protocol Summary
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | $$ \text{HNO}3/\text{H}2\text{SO}_4 $$, 0–5°C | 65–70 | 90–95 |
| Reduction | $$ \text{H}_2 $$, Pd/C, ethanol, 25–30°C | 85–90 | 95–98 |
Direct Amination Strategies
Direct amination bypasses the nitration step by introducing the amino group via electrophilic substitution or metal-catalyzed coupling.
Electrophilic Amination
Naphthalene-1,4-diol reacts with hydroxylamine ($$ \text{NH}_2\text{OH} $$) in acidic media (e.g., HCl) at 80–90°C. The reaction proceeds via intermediate formation of a diazonium salt, which undergoes rearrangement to yield the amino product. Yields are moderate (50–60%) due to competing side reactions, such as oxidation of hydroxyl groups.
Buchwald-Hartwig Amination
Transition-metal-catalyzed amination offers improved regioselectivity. A reported protocol employs a palladium(II) acetate ($$ \text{Pd(OAc)}2 $$) catalyst with Xantphos as a ligand and cesium carbonate ($$ \text{Cs}2\text{CO}3 $$) as a base in toluene at 110°C. Using ammonia ($$ \text{NH}3 $$) as the nitrogen source, this method achieves 70–75% yield with >90% purity.
Table 2: Direct Amination Comparison
| Method | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Electrophilic | $$ \text{NH}_2\text{OH} $$, HCl, 80–90°C | 50–60 | Moderate |
| Buchwald-Hartwig | $$ \text{Pd(OAc)}2 $$, Xantphos, $$ \text{Cs}2\text{CO}_3 $$ | 70–75 | High |
Reductive Amination of Naphthoquinones
5-Aminonaphthalene-1,4-diol can be synthesized via reductive amination of 1,4-naphthoquinone precursors. This method is advantageous for scalability.
Quinone Reduction
1,4-Naphthoquinone is treated with ammonium acetate ($$ \text{NH}4\text{OAc} $$) and sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) in methanol at 50°C. The reaction proceeds through imine intermediate formation, followed by reduction to the amine. Yields range from 60–65%, with minor impurities from incomplete reduction.
Challenges and Optimization Opportunities
Industrial-Scale Production Considerations
Large-scale synthesis requires cost-effective catalysts and solvent recovery systems. A patented continuous-flow reactor design reduces reaction time by 40% compared to batch processes. Key parameters include:
- Temperature gradient control (±2°C)
- Catalyst recycling efficiency (>90%)
- Waste solvent purification for reuse
Chemical Reactions Analysis
Types of Reactions
5-Aminonaphthalene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, amine derivatives, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Aminonaphthalene-1,4-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Aminonaphthalene-1,4-diol involves its interaction with molecular targets and pathways within biological systems. For instance, certain derivatives of this compound have been found to inhibit the activity of the nuclear receptor binding SET domain-protein 2 (NSD2) histone methyltransferase, which is involved in the methylation of histone H3 (H3K36me2). This inhibition can lead to the suppression of transcriptional activation of NSD2-targeted genes, resulting in anti-cancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 5-Aminonaphthalene-1,4-diol, enabling comparative analysis of their properties and applications:
Key Comparisons:
Reactivity and Polymerization 5-Amino-1-naphthol undergoes oxidative polymerization to form conductive oligomers and polymers due to its electron-rich amino and hydroxyl groups . In contrast, 1,5-diaminonaphthalene lacks hydroxyl groups, limiting its hydrogen-bonding capacity but enhancing its semiconducting properties .
Hydrogen Bonding and Crystal Packing 2-Butyne-1,4-diol derivatives exhibit versatile hydrogen-bonding patterns with solvents like benzene, forming inclusion compounds with distinct packing arrangements . Similarly, the co-crystal in shows layered structures stabilized by O–H···O interactions, suggesting that 5-Aminonaphthalene-1,4-diol could form stable supramolecular architectures .
The amino and hydroxyl groups in 5-Aminonaphthalene-1,4-diol may enable its use as a pharmaceutical intermediate, akin to how 5-amino-1-naphthol derivatives are explored in redox-active drug delivery systems .
Research Findings and Data Gaps
Oxidative Polymerization: Studies on 1-aminonaphthalene derivatives reveal that substituent positioning (e.g., hydroxyl vs. amino groups) significantly impacts polymerization efficiency and conductivity. For example, 5-amino-1-naphthol forms oligomers with higher solubility than purely amino-substituted analogs .
Thermal and Solubility Properties: While exact data for 5-Aminonaphthalene-1,4-diol (e.g., melting point, solubility) are absent in the evidence, the co-crystal in (LogP = 3.09) suggests moderate hydrophobicity, which could influence its application in drug formulation .
Derivatization Potential: Bromination or alkylation of the diol groups (as seen in 2-butyne-1,4-diol derivatives) could enhance bioactivity or modify physical properties .
Biological Activity
5-Aminonaphthalene-1,4-diol (5-AN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, anti-inflammatory, and antioxidant effects.
Chemical Structure and Properties
5-Aminonaphthalene-1,4-diol is a derivative of naphthalene, characterized by the presence of an amino group and two hydroxyl groups on the naphthalene ring. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential of 5-AN in cancer therapy. The compound has shown promising results in various in vitro assays against different cancer cell lines.
Case Studies and Research Findings
-
Cell Viability and Apoptosis Induction :
- In a study evaluating its cytotoxic effects, 5-AN demonstrated significant antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were reported in the low micromolar range, indicating potent activity compared to standard chemotherapeutics such as doxorubicin .
- Flow cytometry analysis revealed that 5-AN induces apoptosis in these cell lines, as evidenced by increased Annexin V staining and alterations in mitochondrial membrane potential .
-
Mechanism of Action :
- Molecular docking studies suggest that 5-AN interacts with key enzymes involved in cancer metabolism, such as NQO1 (NAD(P)H:quinone oxidoreductase 1). This interaction promotes reactive oxygen species (ROS) production, leading to oxidative stress and subsequent cell death .
- The compound's ability to induce cell cycle arrest was also noted, particularly at the G2/M phase, which contributes to its anticancer efficacy .
Anti-inflammatory Activity
In addition to its anticancer properties, 5-AN has been investigated for its anti-inflammatory effects.
- Nitric Oxide Production :
Antioxidant Activity
The antioxidant properties of 5-AN have also been explored.
- Radical Scavenging Assays :
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
